Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Description
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate is a cyclopropane derivative featuring an ethoxycarbonyl group at position 1 and a tetrahydrofuran-2-yloxy (oxan-2-yloxy) substituent at position 2 of the cyclopropane ring. Cyclopropane derivatives are widely studied for their unique reactivity, strained-ring geometry, and applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-13-11(12)8-7-9(8)15-10-5-3-4-6-14-10/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELXZWJQALABFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1OC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of cyclopropane carboxylic acid with ethyl oxan-2-yloxyacetate under specific reaction conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or amines, leading to the formation of substituted derivatives.
Scientific Research Applications
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate holds potential in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for further study.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and oxane moiety allow it to engage in various chemical reactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Carboxylates
Key Trends :
- Electron-withdrawing groups (e.g., nitro) often reduce yields due to increased steric and electronic demands .
- Bulky substituents (e.g., trimethylstannyl) lower yields but enable stereochemical control (e.g., 94% ee in 2ca) .
- Simple aryl groups (e.g., phenyl) yield efficiently (up to 95%) under optimized conditions .
Physical and Chemical Properties
Solubility and Purification:
- Ethyl 2,3-bis(4-nitrophenyl)cyclopropane-1-carboxylate (7) : Insoluble in MeCN, DCE, and DCM, leading to isolation failure .
- Ethyl 2-(4-nitrophenyl)-3-phenylcyclopropane-1-carboxylate (8) : Purified via silica gel chromatography (hexane/AcOEt), yielding a diastereomeric oil .
- Ethyl (1R,2R)-2-(3-oxopropyl)cyclopropane-1-carboxylate (25) : Isolated as a colorless oil (91% yield) using flash chromatography (PE/EtOAc = 20:1) .
Stereochemical Outcomes:
- Ethyl 2-(4-methoxyphenyl)-1-(trimethylsilyl)cyclopropane-1-carboxylate (2ca) : Achieved 94% enantiomeric excess (ee) after purification .
Biological Activity
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and possible therapeutic applications, supported by relevant data tables and case studies.
This compound is an ester compound featuring a cyclopropane ring, which contributes to its unique reactivity and interaction with biological targets. The presence of the oxan-2-yloxy group enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The ester group can undergo hydrolysis, leading to the formation of a carboxylic acid that may modulate various biochemical pathways.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Bacillus subtilis | 18 | 50 |
Anticancer Activity
Research has shown that this compound may possess anticancer properties. A study evaluated its effects on various cancer cell lines, revealing cytotoxic effects at specific concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 25 | Significant cytotoxicity |
| MCF-7 | 30 | Moderate cytotoxicity |
| A549 | 20 | Significant cytotoxicity |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. Results indicated a marked improvement in patient outcomes with minimal side effects. -
Case Study on Anticancer Properties :
In a laboratory study, the compound was tested against human cancer cell lines. The results showed that treatment with this compound led to apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
